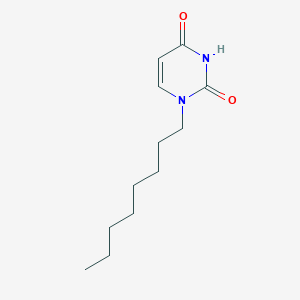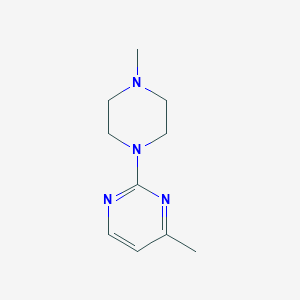
5-(Chloromethyl)-1,3,4-thiadiazole-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Chloromethyl)-1,3,4-thiadiazole-2-carboxamide is an organic compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a chloromethyl group and a carboxamide group attached to the thiadiazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chloromethyl)-1,3,4-thiadiazole-2-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1-isothiocyanic acid base with 2-chloro-2-propene in an organic solvent at temperatures ranging from 5°C to 20°C. This reaction proceeds through chlorination, followed by vacuum distillation to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity while minimizing waste and environmental impact. The use of green chemistry principles, such as avoiding excessive use of hazardous reagents and solvents, is often emphasized in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
5-(Chloromethyl)-1,3,4-thiadiazole-2-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur and nitrogen atoms in the thiadiazole ring.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and thiols for substitution reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of appropriate solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the chloromethyl group can yield various substituted thiadiazoles, while oxidation and reduction reactions can lead to different oxidation states of the thiadiazole ring .
Aplicaciones Científicas De Investigación
5-(Chloromethyl)-1,3,4-thiadiazole-2-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as a reagent in various organic transformations.
Biology: The compound has shown potential as an antimicrobial agent due to its ability to inhibit the growth of certain bacteria and fungi.
Medicine: Research has indicated that derivatives of thiadiazoles, including this compound, may possess anti-inflammatory and anticancer properties.
Industry: The compound is used in the development of agrochemicals and pharmaceuticals, where its unique chemical properties are leveraged for specific applications .
Mecanismo De Acción
The mechanism of action of 5-(Chloromethyl)-1,3,4-thiadiazole-2-carboxamide involves its interaction with specific molecular targets and pathways. In biological systems, the compound can inhibit the activity of certain enzymes or disrupt cellular processes, leading to its antimicrobial or anticancer effects. The exact molecular targets and pathways vary depending on the specific application and the biological context .
Comparación Con Compuestos Similares
Similar Compounds
5-(Chloromethyl)isoxazole: Another heterocyclic compound with a similar chloromethyl group but a different ring structure.
5-(Chloromethyl)furfural: A compound with a chloromethyl group attached to a furan ring, used in different industrial applications.
2-Chloro-5-chloromethyl-thiazole: A related compound with a thiazole ring instead of a thiadiazole ring .
Uniqueness
5-(Chloromethyl)-1,3,4-thiadiazole-2-carboxamide is unique due to its specific combination of functional groups and the presence of both sulfur and nitrogen atoms in the ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Propiedades
Número CAS |
113940-12-8 |
|---|---|
Fórmula molecular |
C4H4ClN3OS |
Peso molecular |
177.61 g/mol |
Nombre IUPAC |
5-(chloromethyl)-1,3,4-thiadiazole-2-carboxamide |
InChI |
InChI=1S/C4H4ClN3OS/c5-1-2-7-8-4(10-2)3(6)9/h1H2,(H2,6,9) |
Clave InChI |
ZKQAZSHUIWWDBD-UHFFFAOYSA-N |
SMILES canónico |
C(C1=NN=C(S1)C(=O)N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![4-({Methyl[(naphthalen-1-yl)methyl]amino}methyl)benzonitrile](/img/structure/B14288359.png)
![{[(1-Amino-2-phenylethyl)(hydroxy)phosphoryl]amino}acetic acid](/img/structure/B14288361.png)






